molecular formula C42H38N8Na2O9 B13757147 Hydantol F CAS No. 72981-86-3

Hydantol F

Cat. No.: B13757147
CAS No.: 72981-86-3
M. Wt: 844.8 g/mol
InChI Key: OIEGNAWFAJAMNT-UHFFFAOYSA-L
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Description

Hydantol F is a combination medication that contains phenytoin, phenobarbital, caffeine, and sodium benzoate. It is primarily used as an antiepileptic drug to manage and prevent seizures. The compound is known for its effectiveness in controlling various types of seizures, making it a valuable medication in the field of neurology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Hydantol F involves the synthesis of its individual components:

    Phenytoin: Synthesized through the condensation of benzil with urea, followed by cyclization.

    Phenobarbital: Produced by the condensation of diethyl malonate with urea and ethyl bromide, followed by cyclization.

    Caffeine: Synthesized from dimethylurea and malonic acid.

    Sodium Benzoate: Produced by the neutralization of benzoic acid with sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound involves the large-scale synthesis of its components, followed by their combination in precise ratios to form the final product. The process includes rigorous quality control measures to ensure the purity and efficacy of the medication .

Chemical Reactions Analysis

Types of Reactions

Hydantol F undergoes various chemical reactions, including:

    Oxidation: Phenytoin can be oxidized to form hydroxyphenytoin.

    Reduction: Phenobarbital can undergo reduction to form dihydrophenobarbital.

    Substitution: Caffeine can participate in substitution reactions to form derivatives like theobromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or alkyl halides under basic conditions.

Major Products Formed

Scientific Research Applications

Hydantol F has a wide range of scientific research applications:

Mechanism of Action

Hydantol F exerts its effects through multiple mechanisms:

    Phenytoin: Blocks voltage-gated sodium channels, stabilizing neuronal membranes and preventing repetitive firing.

    Phenobarbital: Enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA receptors.

    Caffeine: Acts as a central nervous system stimulant by blocking adenosine receptors.

    Sodium Benzoate: Acts as a preservative and enhances the solubility of the other components.

Comparison with Similar Compounds

Hydantol F can be compared with other antiepileptic drugs such as:

    Carbamazepine: Similar to phenytoin in blocking sodium channels but has a different chemical structure.

    Valproic Acid: Increases GABA levels but does not block sodium channels.

    Lamotrigine: Blocks sodium channels and inhibits glutamate release.

Uniqueness

This compound is unique due to its combination of multiple active ingredients, providing a broad spectrum of action against various types of seizures. This combination approach enhances its efficacy and makes it suitable for patients with complex seizure disorders .

Properties

CAS No.

72981-86-3

Molecular Formula

C42H38N8Na2O9

Molecular Weight

844.8 g/mol

IUPAC Name

disodium;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;5-oxo-4,4-diphenyl-1H-imidazol-2-olate;1,3,7-trimethylpurine-2,6-dione;benzoate

InChI

InChI=1S/C15H12N2O2.C12H12N2O3.C8H10N4O2.C7H6O2.2Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-7(9)6-4-2-1-3-5-6;;/h1-10H,(H2,16,17,18,19);3-7H,2H2,1H3,(H2,13,14,15,16,17);4H,1-3H3;1-5H,(H,8,9);;/q;;;;2*+1/p-2

InChI Key

OIEGNAWFAJAMNT-UHFFFAOYSA-L

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+].[Na+]

Origin of Product

United States

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